molecular formula C18H17ClN4O B2516280 N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895639-25-5

N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2516280
CAS RN: 895639-25-5
M. Wt: 340.81
InChI Key: CLVLCHMQUAKAEP-UHFFFAOYSA-N
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Description

The compound "N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, which is a class of compounds known for their diverse range of biological activities. The presence of the 4-chlorophenyl and 3-ethylphenyl groups suggests potential for interaction with various biological targets. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structures have been synthesized and studied, providing insights into the possible characteristics of the compound of interest.

Synthesis Analysis

The synthesis of related triazole compounds typically involves the 1,3-dipolar cycloaddition reaction, a cornerstone of click chemistry. For instance, a compound with a 4-chlorophenyl group attached to a 1,2,3-triazole ring was synthesized using this method, starting from a thiazolidin-4-carboxylate and 4-chlorophenylazide . Another related compound was synthesized through a multi-step process starting from 4-chlorobenzenamine, indicating the versatility of synthetic routes available for triazole derivatives . These methods could potentially be adapted for the synthesis of "N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide".

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the crystal structure of triazole derivatives, providing detailed information about the molecular conformation and the arrangement of atoms within the crystal lattice . For example, the crystal structure of a triazole compound with a 4-chlorophenyl group was determined to crystallize in an orthorhombic system, with specific unit-cell parameters . Similarly, the molecular structure of another triazole derivative was optimized using density functional theory (DFT), revealing dihedral angles between the triazole ring and the attached phenyl rings . These analyses are crucial for understanding the three-dimensional shape of the molecule, which influences its chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including condensation, cyclization, and reduction, to yield a wide array of derivatives with different functional groups . The reactivity of the triazole ring allows for the introduction of various substituents, which can significantly alter the compound's biological activity. For instance, the reduction of triazole derivatives with NaBH4 can lead to the formation of arylmethylamino-triazole derivatives . These reactions are indicative of the chemical versatility of triazole compounds and their potential for modification to achieve desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the triazole ring. The presence of halogen atoms, like chlorine, can affect the compound's polarity and its interactions with solvents . Additionally, the antibacterial and antitumor activities of these compounds are often evaluated, as they can serve as potential therapeutic agents . The specific activities of these compounds are determined through biological assays against various bacterial strains and cancer cell lines, providing insights into their potential applications in medicine.

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound synthesized through multi-step chemical reactions, starting from basic aromatic amines. One related compound, synthesized from 4-chlorobenzenamine, demonstrated a high yield and was characterized by 1H NMR and mass spectrometry, indicating the robustness of its synthesis process and the potential for variations in substituents to yield diverse derivatives with various properties (Kan, 2015).

Antimicrobial Applications

Derivatives of triazole compounds, such as the one , have been explored for their antimicrobial properties. For instance, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for in vitro antibacterial and antifungal activities, showing promising results against various pathogens (Desai, Dodiya, & Shihora, 2011). This suggests that N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and its analogs could potentially be developed into effective antimicrobial agents.

Potential for Anticonvulsant and Antileukemic Activities

Compounds related to the triazole derivative have been studied for their potential in treating neurological disorders and cancer. For example, imidazotetrazines, with structural similarities to triazoles, have shown curative activity against leukemia, suggesting the possibility of N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide derivatives possessing similar antitumor properties (Stevens et al., 1984). Additionally, certain triazole derivatives have been identified as having anticonvulsant properties, which could imply the potential of N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in neurological research (Ahmed et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-3-13-5-4-6-16(11-13)23-12(2)17(21-22-23)18(24)20-15-9-7-14(19)8-10-15/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVLCHMQUAKAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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